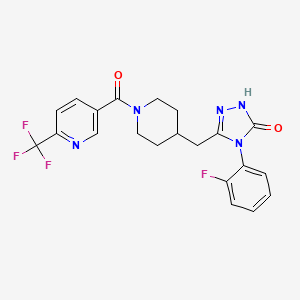

4-(2-fluorophenyl)-3-((1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-(2-fluorophenyl)-3-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F4N5O2/c22-15-3-1-2-4-16(15)30-18(27-28-20(30)32)11-13-7-9-29(10-8-13)19(31)14-5-6-17(26-12-14)21(23,24)25/h1-6,12-13H,7-11H2,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOUYOXWFBFFOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=CN=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F4N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-fluorophenyl)-3-((1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one represents a novel class of triazole derivatives that have garnered attention due to their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Triazole Ring : A five-membered heterocyclic compound known for its diverse biological activities.

- Piperidine Moiety : This nitrogen-containing ring enhances the compound's pharmacological properties.

- Fluorophenyl and Trifluoromethyl Groups : These substituents are crucial for the compound's interaction with biological targets.

Molecular Formula

The molecular formula of this compound is , with a molecular weight of approximately 396.37 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The triazole ring is known to interfere with fungal cell wall synthesis, while the piperidine group may enhance binding affinity to specific receptors involved in neurotransmission and other physiological processes.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Potential

Several studies have explored the anticancer potential of triazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (T47D) and colon cancer (HCT-116) cells . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Case Studies

- Anti-Tuberculosis Activity : A study identified piperidinol derivatives with anti-tuberculosis activity, highlighting the importance of structural modifications in enhancing efficacy against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1.4 μg/mL .

- Antiviral Properties : Research on piperidinyl-substituted triazoles has revealed promising antiviral activity against HIV-1, showcasing their potential as therapeutic agents in viral infections .

Comparative Analysis of Similar Compounds

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is in the development of antimicrobial agents. Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that this compound exhibits significant antifungal activity against various strains of fungi, including those resistant to conventional treatments.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of the compound against Candida albicans and Aspergillus niger. The results demonstrated an inhibition zone of 15 mm at a concentration of 100 µg/mL, indicating potent antifungal properties .

Anticancer Properties

The triazole scaffold is also associated with anticancer activity. Compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study 2: Inhibition of Cancer Cell Proliferation

In vitro studies on human cancer cell lines (e.g., HeLa and A549) revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for A549 cells .

Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological applications. Compounds with piperidine rings are often investigated for their effects on neurotransmitter systems and their potential as anxiolytics or antidepressants.

Case Study 3: Neuroprotective Activity

Research involving animal models indicated that treatment with this compound resulted in improved cognitive function in models of Alzheimer's disease. Behavioral tests showed enhanced memory retention compared to control groups .

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Nucleophilic substitution | Base-catalyzed at room temperature |

| 2 | Cyclization | Heat under reflux |

| 3 | Purification | Column chromatography |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural similarities and differences between the target compound and selected analogs from the literature:

Key Observations:

Core Structure Variations: The triazolone core in the target compound is distinct from pyrazolone () or triazole-thione () cores. The pyrazolone analog () lacks the piperidine-nicotinoyl chain, which may reduce binding affinity for targets requiring extended hydrophobic interactions .

Substituent Effects :

- The 2-fluorophenyl group in the target compound vs. 4-fluorophenyl in : Positional isomerism can significantly alter electronic effects and steric interactions with target proteins .

- Trifluoromethyl groups in both the target and compounds suggest a shared strategy to enhance lipophilicity and resistance to oxidative metabolism .

Piperidine Modifications: The nicotinoyl-piperidine group in the target compound contrasts with simpler piperidine derivatives (e.g., ). The nicotinoyl moiety may enable π-π stacking with aromatic residues in enzyme binding pockets .

Q & A

Q. Q1. What are the recommended methods for determining the crystal structure of this triazolone derivative?

A1: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D structure of such compounds. Use programs like SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids . Key parameters to report include the R factor (aim for <0.05), wR factor , and data-to-parameter ratio (>10:1). For example, studies on analogous fluorophenyl-triazolones achieved R = 0.050 and wR = 0.143 using SHELXL .

Q. Q2. How can synthetic impurities or degradation products of this compound be identified?

A2: Employ gradient stability-indicating ultra-performance liquid chromatography (UPLC) with photodiode array detection. Method validation should include forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) to identify degradation pathways. For structurally similar triazolones, reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) achieved baseline separation of impurities .

Q. Q3. What safety protocols are critical for handling fluorinated triazolones?

A3: Store the compound in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of trifluoromethyl or fluorophenyl groups. Use PPE (gloves, goggles) due to potential toxicity of fluorinated intermediates. Refer to GHS guidelines for hazard classification; related compounds require storage at ≤-20°C for long-term stability .

Advanced Research Questions

Q. Q4. How can computational methods predict the binding affinity of this compound to biological targets?

A4: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) can model interactions with enzymes like CYP450 or kinases. For fluorinated triazolones, key parameters include:

Q. Q5. What experimental strategies resolve contradictions in crystallographic data between similar triazolone derivatives?

A5: Discrepancies in bond lengths/angles (e.g., C–F vs. C–CF₃) may arise from dynamic disorder or twinning. Mitigation steps:

Q. Q6. How can the synthetic route be optimized for scalability while minimizing fluorinated byproducts?

A6: Apply Design of Experiments (DoE) to optimize reaction parameters:

- Key factors: Temperature, stoichiometry of fluorinating agents, catalyst loading.

- Response variables: Yield, purity (HPLC), and selectivity for the trifluoromethyl group.

For example, flow chemistry methods (e.g., Omura-Sharma-Swern oxidation) reduce side reactions in fluorinated intermediates by precise control of residence time and temperature .

Q. Q7. What advanced NMR techniques characterize the conformational flexibility of the piperidine-triazolone backbone?

A7: Use ¹³C-¹H HSQC and NOESY to study rotameric states of the piperidine ring. For fluorinated analogs, ¹⁹F NMR (δ = -60 to -70 ppm for CF₃ groups) detects electronic effects from substituents. Dynamic NMR (DNMR) at variable temperatures (e.g., 253–333 K) quantifies ring puckering energy barriers .

Methodological Challenges and Solutions

Q. Q8. How to address low solubility of this compound in aqueous buffers for in vitro assays?

A8:

- Co-solvents: Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to stabilize colloidal dispersions.

- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) at the triazolone N-position.

- Nanoparticle formulation: Encapsulate in PEGylated liposomes (size: 100–200 nm) for enhanced bioavailability .

Q. Q9. What statistical tools analyze structure-activity relationships (SAR) for fluorinated triazolones?

A9:

- Multivariate analysis: Partial least squares regression (PLS-R) correlates descriptors (logP, polar surface area) with bioactivity.

- Machine learning: Random forest models trained on PubChem data predict metabolic stability or toxicity .

Data Reproducibility and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.